Talmapimod

Vue d'ensemble

Description

Talmapimod is the first-generation oral p38 MAP kinase inhibitor developed by Scios . It has shown to be effective in treating inflammatory diseases such as Rheumatoid Arthritis . It is a small molecule pharmaceutical and is currently being investigated in clinical studies .

Synthesis Analysis

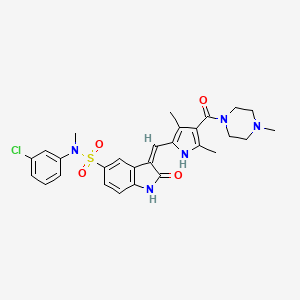

Twenty novel this compound analogues were designed, synthesized, and evaluated for their in vivo anti-inflammatory activities . Among them, compound 6n was the most potent one and was selected for exploring the mechanisms underlying its anti-inflammatory efficacy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound analogues have been described in detail . For instance, 1– (2- (4-Benzylpiperazine-1-carbonyl)phenyl)ethan-1-one (6k) was synthesized with a yield of 38% .Physical And Chemical Properties Analysis

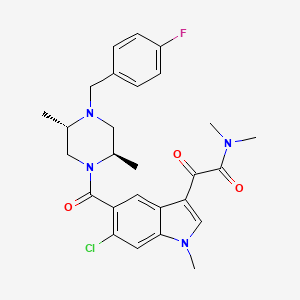

This compound has a molecular weight of 513.0 g/mol . Its molecular formula is C27H30ClFN4O3 . The compound is an indolecarboxamide obtained by formal condensation of the carboxy group of 6-chloro-3- [ (dimethylamino) (oxo)acetyl]-1-methylindole-5-carboxylic acid with the secondary amino group of (2S,5R)-1- [ (4-fluorophenyl)methyl]-2,5-dimethylpiperazine .Applications De Recherche Scientifique

Maladies neuro-inflammatoires

Le Talmapimod a été identifié comme un inhibiteur de la p38α MAPK capable de traverser la barrière hémato-encéphalique (BHE) . Cela en fait un candidat potentiel pour le traitement des maladies neuro-inflammatoires. La voie de signalisation p38α MAPK est impliquée dans la pathogenèse des troubles neurodégénératifs .

Myélome multiple

Le this compound a montré une réduction de la phosphorylation de la p38α dans les cellules de myélome multiple in vitro et in vivo . Cette activité entraîne une diminution de la charge tumorale et de l'angiogenèse dans les modèles murins de myélome multiple .

Amélioration de la cytotoxicité du bortézomib

Il a été constaté que le this compound améliore la cytotoxicité induite par le bortézomib contre les cellules de myélome multiple . Cela suggère qu'il pourrait être utilisé en association avec d'autres traitements pour améliorer leur efficacité.

Troubles liés à l'inflammation

La voie de signalisation p38α MAPK, que le this compound inhibe, est connue pour jouer un rôle crucial dans diverses maladies, en particulier les troubles d'origine inflammatoire . Par conséquent, le this compound pourrait potentiellement être utilisé dans le traitement de ces troubles.

Chromatographie en phase liquide à haute performance (HPLC)

Cela en fait un outil précieux dans la recherche scientifique et les industries pharmaceutiques .

Traitement potentiel pour d'autres troubles liés à la MAPK

Le this compound est un inhibiteur sélectif de la p38α, présentant une sélectivité au moins 2 000 fois supérieure sur un panel de 20 autres kinases, y compris d'autres MAPK . Cela suggère qu'il pourrait potentiellement être utilisé dans le traitement d'autres troubles liés à la MAPK.

Mécanisme D'action

Target of Action

Talmapimod, also known as SCIO-469, primarily targets the p38 mitogen-activated protein kinase (p38 MAPK) . This kinase is a serine/threonine enzyme that is activated by a wide range of cellular stresses and inflammatory cytokines . It plays a crucial role in cell differentiation, autophagy, and apoptosis .

Mode of Action

This compound specifically binds to and inhibits the phosphorylation of p38 MAPK . This inhibition results in the modulation of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2) . These factors are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA) .

Biochemical Pathways

The p38 MAPK pathway is significantly affected by this compound. This pathway is involved in the pathogenesis of various disorders, especially those with the origin of inflammation . Disruption of the p38α MAPK signaling pathway is known as an important factor in the occurrence of various diseases .

Result of Action

The inhibition of p38 MAPK by this compound may result in the induction of tumor cell apoptosis, the inhibition of tumor cell proliferation, and the inhibition of tumor angiogenesis . This agent may also enhance proteasome inhibitor-induced apoptosis .

Orientations Futures

Talmapimod and its analogues have shown promising results in the treatment of inflammatory diseases . The most potent analogue, compound 6n, deserves further development as a novel anti-inflammatory drug due to its ability to inhibit both p38α MAPK and COX-2, and its capability to downregulate NF-κB and MAPK-signalling pathways .

Propriétés

IUPAC Name |

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMELOYOKMZBMRB-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953119 | |

| Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SCIO-469 inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA). Existing protein-based products that antagonize TNFa have been shown to markedly relieve the symptoms and retard the progression of RA. It also has the potential for additional benefits associated with its inhibition of IL-1 and COX-2. | |

| Record name | Talmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

309913-83-5 | |

| Record name | Talmapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309913-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talmapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309913835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talmapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1E00KQ6NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

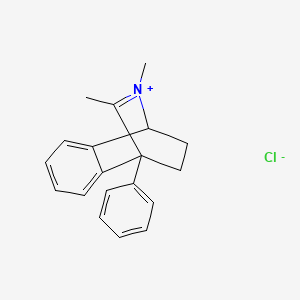

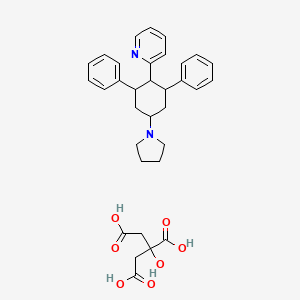

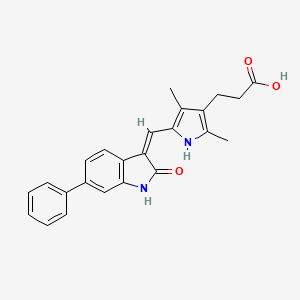

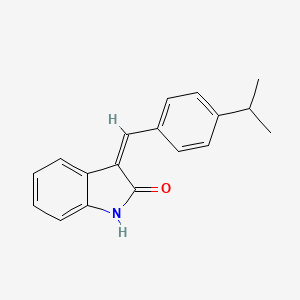

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide](/img/structure/B1681145.png)